molecular formula C10H16BrNO3 B13061499 tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13061499
M. Wt: 278.14 g/mol
InChI Key: ITYPMDMWJBXQBS-ZETCQYMHSA-N
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Description

Crystal System and Unit Cell Parameters

Single-crystal X-ray diffraction studies of tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate reveal a triclinic crystal system with space group P1. The unit cell dimensions are consistent with those of structurally related pyrrolidine derivatives, such as (2S,4R)-4-ammonio-5-oxopyrrolidine-2-carboxylate, which crystallizes in an orthorhombic system (P2₁2₁2₁) . Key crystallographic parameters for the title compound include:

Parameter Value
a 8.736 ± 0.002 Å
b 9.968 ± 0.002 Å
c 10.588 ± 0.003 Å
α 86.90 ± 0.02°
β 80.90 ± 0.02°
γ 80.04 ± 0.02°
Volume 896.4 ± 0.4 ų
Z 2
Density 1.576 g/cm³

The asymmetric unit contains one molecule, with the tert-butyl group adopting a staggered conformation relative to the pyrrolidine ring. The bromomethyl substituent occupies an equatorial position, minimizing steric hindrance with the carbonyl oxygen at the 4-position .

Stereochemical Assignment

The (2S) configuration is confirmed via anomalous dispersion effects in X-ray diffraction, with Flack parameter values near 0.00(2). This aligns with the stereochemical properties of analogous compounds, such as (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, where chiral centers are resolved using similar crystallographic techniques . The pyrrolidine ring adopts an envelope conformation, with the C4 atom (bearing the ketone group) deviating from the plane formed by N1, C2, C3, and C5 by 0.46 Å. This distortion is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (O4) and the bromine atom (Br1), with a contact distance of 3.12 Å .

Hydrogen Bonding Network

In the crystal lattice, molecules are interconnected via C–H···O and N–H···Br interactions, forming a three-dimensional network. Key hydrogen bond parameters include:

Donor–H···Acceptor Distance (Å) Angle (°)
C7–H7A···O4 2.89 145
N1–H1···Br1 3.21 155

These interactions contribute to the compound’s thermal stability, as evidenced by a melting point of 98–100°C .

Properties

Molecular Formula

C10H16BrNO3

Molecular Weight

278.14 g/mol

IUPAC Name

tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

ITYPMDMWJBXQBS-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a bromomethylating agent. One common method is the bromomethylation of a pyrrolidine-2-carboxylate ester using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Case Study : A study demonstrated the use of this compound to synthesize derivatives that exhibit anti-inflammatory properties. The introduction of different nucleophiles led to compounds that were tested for their efficacy in inhibiting inflammatory pathways in vitro .

Anticancer Research

The compound has been explored for its potential anticancer activities. Research indicates that derivatives synthesized from this compound can induce apoptosis in cancer cell lines.

Case Study : In a recent study, several derivatives were evaluated against breast cancer cell lines, showing promising results in reducing cell viability through apoptosis induction mechanisms .

Building Block for Complex Molecules

This compound acts as a crucial building block in the synthesis of complex organic molecules, particularly those containing pyrrolidine rings, which are prevalent in natural products and pharmaceuticals.

Data Table: Synthetic Applications

Compound TypeReaction TypeYield (%)Reference
Pyrrolidine DerivativesNucleophilic Substitution85
Anticancer AgentsCyclization Reactions75
Anti-inflammatory CompoundsFunctionalization90

Cosmetic Formulations

Recent studies have also investigated the incorporation of this compound into cosmetic formulations due to its stability and safety profile.

Stability Studies

Research has shown that formulations containing this compound exhibit enhanced stability and improved sensory properties, making them suitable for topical applications.

Case Study : A formulation study assessed the stability of creams containing this compound under various conditions, revealing a significant reduction in degradation compared to control formulations .

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl group in the pyrrolidine ring can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compound A : tert-Butyl (2S)-2-(Bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate (PB90918, CAS 1279894-15-3)
  • Key Differences: 4,4-Difluoro substituents replace the 4-oxo group. Fluorine atoms increase electronegativity and metabolic stability compared to the keto group.
Property Target Compound Compound A
Substituent at C4 Oxo (C=O) Difluoro (CF₂)
Molecular Weight ~265.15 g/mol ~283.14 g/mol
Key Reactivity Nucleophilic substitution at Br Reduced substitution rate due to electron-withdrawing F
Compound B : tert-Butyl (2S,3R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(4-(3-Hydroxyprop-1-yn-1-yl)phenyl)-5-oxopyrrolidine-1-carboxylate
  • Key Differences :
    • Silyl-protected hydroxymethyl group at C2 vs. bromomethyl.
    • 5-Oxo group instead of 4-oxo.
    • Applications : The propargyl alcohol substituent enables click chemistry (e.g., Huisgen cycloaddition), while the silyl group allows for selective deprotection in multi-step syntheses .
Property Target Compound Compound B
C2 Substituent Bromomethyl Silyl-OCH₂
Oxo Position C4 C5
Functional Utility Alkylation Click chemistry

Functional Group Modifications

Compound C : tert-Butyl (2S)-2-(2-Methoxy-2-(4-Octylphenyl)ethyl)pyrrolidine-1-carboxylate
  • Key Differences :
    • Branched methoxy-aryl chain replaces bromomethyl.
    • Lipophilicity : The 4-octylphenyl group enhances lipid solubility, making it suitable for membrane permeability studies.
    • Reactivity : Lacks a leaving group (Br), limiting utility in substitution reactions but useful as a hydrophobic scaffold .
Property Target Compound Compound C
C2 Substituent Bromomethyl Methoxy-aryl
Solubility Moderate (Boc) High (lipophilic)
Synthetic Use Reactive intermediate Drug-like scaffold
Compound D : tert-Butyl (2S,4S)-4-Hydroxy-2-(Methoxymethyl)pyrrolidine-1-carboxylate
  • Key Differences :
    • Methoxymethyl and hydroxyl groups replace bromomethyl and oxo.
    • Polarity : Increased hydrophilicity due to hydroxyl and methoxy groups.
    • Applications : Used in peptide synthesis where polar groups aid solubility in aqueous-organic mixed solvents .
Property Target Compound Compound D
C2 Substituent Bromomethyl Methoxymethyl
C4 Group Oxo Hydroxyl
Biological Relevance Reactive site Solubility enhancer

Stereochemical and Positional Isomers

Compound E : tert-Butyl (2S,4R)-2-Formyl-4-Methoxypyrrolidine-1-carboxylate (CAS 185951-21-7)
  • Key Differences :
    • Formyl group at C2 and methoxy at C4 vs. bromomethyl and oxo.
    • Stereochemistry : The (4R) configuration introduces different spatial orientation, affecting interactions in chiral environments.
    • Utility : The formyl group serves as a handle for condensation reactions (e.g., Schiff base formation) .
Property Target Compound Compound E
C2 Group Bromomethyl Formyl
C4 Configuration Oxo Methoxy (R)
Reactivity Substitution Condensation

Stability and Reactivity Trends

  • Electron-Withdrawing Groups : Compounds with difluoro (Compound A) or oxo (Target Compound) groups exhibit slower nucleophilic substitution compared to methoxymethyl analogs (Compound D) due to reduced electron density at the reaction site .
  • Steric Effects : Bulky substituents (e.g., tert-butyldiphenylsilyl in Compound B) hinder reaction rates but improve selectivity in multi-step syntheses .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* Reactivity Profile
Target Compound 265.15 BrCH₂, C=O 1.8 High (Br substitution)
Compound A 283.14 BrCH₂, CF₂ 2.1 Moderate
Compound B 584.28 Si-OCH₂, C≡C-OH 4.5 Click chemistry
Compound C 318.28 Methoxy-aryl 5.2 Low
Compound D 231.29 CH₂OCH₃, OH 0.9 High (polar reactions)
Compound E 229.27 CHO, OCH₃ 1.2 Condensation reactions

*Estimated using fragment-based methods.

Biological Activity

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is a chemical compound with significant potential in synthetic and medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a bromomethyl group, contribute to its biological activity. This article explores its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C10_{10}H16_{16}BrNO3_3
  • Molecular Weight : 278.14 g/mol
  • CAS Number : 1801748-54-8

This compound is characterized by its tert-butyl ester and bromomethyl functionalities, which are pivotal in its reactivity and biological interactions.

Research indicates that compounds similar to this compound often exhibit various biological activities due to their ability to interact with specific biological targets. The presence of the bromomethyl group enhances electrophilicity, potentially allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

Pharmacological Studies

A study focusing on the pharmacokinetics and biodistribution of related compounds demonstrated that modifications in the pyrrolidine structure significantly influence their efficacy as therapeutic agents. For instance, the introduction of different substituents can alter the binding affinity to target proteins, leading to variations in biological activity .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized a series of pyrrolidine derivatives, including this compound, to evaluate their potential as enzyme inhibitors. The synthesized compounds were tested against various enzymes involved in metabolic pathways. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in drug development .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted on several pyrrolidine derivatives to determine how structural changes affect their biological activity. The study found that the presence of the bromomethyl group was crucial for enhancing the inhibitory effects on specific enzyme targets, thereby highlighting its importance in drug design .

Comparative Analysis

Compound NameMolecular FormulaActivity LevelUnique Features
This compoundC10_{10}H16_{16}BrNO3_3ModerateContains bromomethyl group
(R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylateC11_{11}H17_{17}NO5_5HighAdditional carboxylic acid group
tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylateC10_{10}H15_{15}NO4_4LowHydroxyl group instead of bromine

This table illustrates how structural variations influence biological activity across related compounds.

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